
(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of hydrazides, acetylacetone, and bromide-to-alcohol conversions. For instance, the synthesis of a pyrazolopyrimidine derivative was achieved by reacting a benzohydrazide with acetylacetone . Similarly, the synthesis of various pyridinols required a series of steps including bromide-to-alcohol conversion and intramolecular reactions such as Friedel-Crafts and Diels-Alder reactions . These methods suggest that the synthesis of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also involve complex synthetic routes, potentially including steps like amide formation, halogen substitutions, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds features aromatic rings, heterocycles, and substituents that influence their reactivity and interaction with biological targets. For example, the presence of a pyrazolopyrimidine core and a dimethylpyrazol moiety contributes to the cytotoxic activity against various cancer cell lines . The electron density in the pyridinol rings affects their basicity and stability . These findings suggest that the molecular structure of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would likely exhibit specific electronic characteristics that could be tuned for desired reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their functional groups and molecular frameworks. The pyrazolopyrimidine derivative showed potent inhibitory activity against several growth factor receptors due to its ability to interact with the active sites of these enzymes . The pyridinols demonstrated excellent antioxidant properties, reacting with peroxyl radicals to prevent chain reactions in autoxidation processes . These observations imply that "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also participate in specific chemical reactions, potentially acting as an inhibitor or antioxidant, depending on its precise functional groups and electronic configuration.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. The pyrazolopyrimidine derivative exhibited cytotoxic activity with varying IC50 values against different cancer cell lines, indicating its potential as a chemotherapeutic agent . The pyridinols' basicities approached physiological pH, and their stability to air oxidation varied depending on the electron density in the ring . These properties suggest that the physical and chemical properties of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would need to be empirically determined to understand its solubility, stability, and potential pharmacokinetic profile.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)15-5-3-4-14(12-15)18(22)21-11-8-17(13-21)23-16-6-9-19-10-7-16/h3-7,9-10,12,17H,8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNUXFMZYSQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


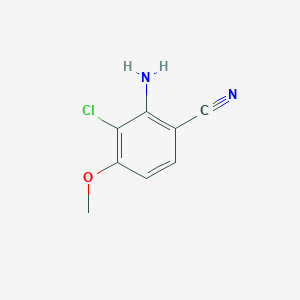
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)
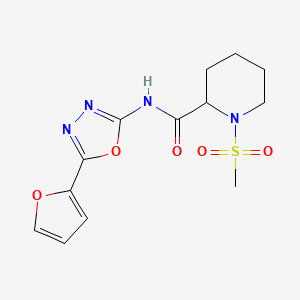
![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
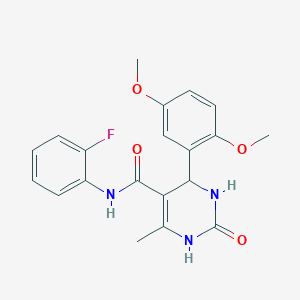
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)
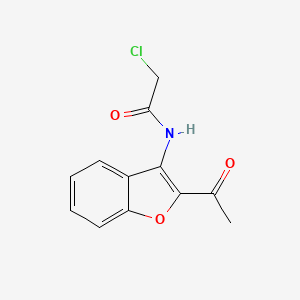
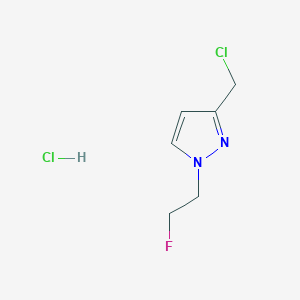

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)